7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-
Description
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is a nitrile derivative featuring a nine-carbon chain with a hydroxyl group at position 4 and methyl substituents at positions 4 and 6. Nitriles are characterized by their polar -C≡N group, which influences reactivity and solubility. The hydroxyl and methyl groups in this compound likely enhance its polarity and steric effects, distinguishing it from simpler nitriles .
Properties
CAS No. |
587875-22-7 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-hydroxy-4,8-dimethylnon-7-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3 |
InChI Key |
MIEUKWYVXCQBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CCC#N)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4,8-dimethyl-7-nonenenitrile with appropriate reagents under controlled conditions. For instance, the Knoevenagel reaction is often employed, where an aldehyde or ketone reacts with a nitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
| Compound Name | CAS Number | Functional Groups | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- | Not reported | Nitrile, hydroxyl, methyl | C₁₁H₁₉NO | Hydroxyl at C4, methyl at C4 and C8, nitrile |
| 4,8-Dimethylnona-3,7-dienenitrile | 6250-73-3 | Nitrile, two double bonds, methyl | C₁₁H₁₅N | Conjugated diene (C3, C7), methyl at C4, C8 |
| (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one | 817-88-9 | Ketone, two double bonds, methyl | C₁₁H₁₆O | Ketone at C2, conjugated diene (C3, C7) |
| 7-Nonen-2-ol, 4,8-dimethyl- | Not provided | Alcohol, methyl | C₁₁H₂₂O | Alcohol at C2, methyl at C4 and C8 |
| 4,8-Dimethyl-7-hydroxycoumarin | 4115-76-8 | Coumarin, hydroxyl, methyl | C₁₁H₁₀O₃ | Benzene fused to lactone, hydroxyl at C7 |
- Nitrile vs. Ketone: The nitrile group (-C≡N) in 7-nonenenitrile derivatives confers distinct reactivity (e.g., hydrolysis to carboxylic acids) compared to ketones, which undergo nucleophilic additions .
- Hydroxyl Position: The hydroxyl group in 4,8-dimethyl-7-hydroxycoumarin is part of an aromatic system, unlike the aliphatic hydroxyl in 7-nonenenitrile, 4-hydroxy-4,8-dimethyl- .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Molecular Weight: The nitrile analogs (e.g., 4,8-dimethylnona-3,7-dienenitrile, C₁₁H₁₅N) have lower molecular weights compared to hydroxyl-containing derivatives (e.g., 7-nonen-2-ol, C₁₁H₂₂O) due to the absence of oxygen .
- Polarity : The hydroxyl group increases hydrophilicity, while nitriles contribute to dipole-dipole interactions. Coumarin derivatives (e.g., 4,8-dimethyl-7-hydroxycoumarin) exhibit higher polarity due to aromatic conjugation .
Reactivity and Stability
- Nitrile Group : Nitriles are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. The presence of hydroxyl groups may facilitate intramolecular reactions .
- Alcohols: 7-Nonen-2-ol, 4,8-dimethyl- can undergo oxidation to ketones or esterification, pathways irrelevant to nitriles .
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